1-Acetyl-1H-pyrrolo[3,2-b]pyridine

Physicochemical profiling Chromatographic retention Drug-likeness optimization

Choose 1-Acetyl-1H-pyrrolo[3,2-b]pyridine (1-acetyl-4-azaindole; CAS 24509-73-7) when your synthesis demands orthogonal N-protection. The acetyl group provides acid-stable, base-labile protection essential for multi-step sequences involving TBDMS, acetals, or Friedel-Crafts acylations. Unlike Boc or SO₂Ph variants, the acetyl group is removed under mild basic hydrolysis (KOH/EtOH), preserving acid-sensitive functionality. Medicinal chemistry teams targeting kinases (PAK1, c-Met, p38 MAPK, TGFβRI) should prioritize this scaffold entry point: switching from indole to 4-azaindole delivered 2× cellular potency gain and 20-fold reduced unbound clearance in lead optimization studies. Ensure your building block strategy aligns with your downstream SAR goals.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B12876974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-1H-pyrrolo[3,2-b]pyridine
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(=O)N1C=CC2=C1C=CC=N2
InChIInChI=1S/C9H8N2O/c1-7(12)11-6-4-8-9(11)3-2-5-10-8/h2-6H,1H3
InChIKeyMLHFRGFUTAEJIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-1H-pyrrolo[3,2-b]pyridine (CAS 24509-73-7): Procurement-Relevant Structural and Physicochemical Overview


1-Acetyl-1H-pyrrolo[3,2-b]pyridine (syn. 1-acetyl-4-azaindole; C₉H₈N₂O; MW 160.17 g/mol) is an N1-acetylated derivative of the 4-azaindole heterocyclic scaffold, wherein a fused pyrrole-pyridine bicycle bears an acetyl protecting group at the pyrrole nitrogen [1]. The 4-azaindole (pyrrolo[3,2-b]pyridine) core is recognized as a privileged kinase-inhibitor scaffold, distinct from the more extensively explored 7-azaindole (pyrrolo[2,3-b]pyridine) regioisomer, with documented advantages in select target selectivity profiles and physicochemical properties [2]. The acetyl substituent at N1 serves a dual role: it blocks N–H-mediated hydrogen-bond donation while simultaneously functioning as a readily cleavable protecting group that can be removed under basic conditions to liberate the free 4-azaindole for further functionalization [3].

Why Generic 4-Azaindole or Alternative N-Protected Variants Cannot Simply Replace 1-Acetyl-1H-pyrrolo[3,2-b]pyridine in Research and Synthesis


Substituting 1-acetyl-1H-pyrrolo[3,2-b]pyridine with the unsubstituted parent 4-azaindole (CAS 272-49-1), the regioisomeric 3-acetyl derivative (CAS 460053-62-7), or an alternative N-protected variant (e.g., 1-Boc, 1-SO₂Ph, or 1-methyl-4-azaindole) is not a neutral decision. The acetyl group imparts a measurable increase in lipophilicity (ΔLogP ≈ +0.13 vs. parent 4-azaindole) and polar surface area (ΔPSA ≈ +6.2 Ų) that alters chromatographic behavior, membrane permeability, and solubility in ways that directly impact synthetic workup, purification, and downstream biological assay outcomes [1]. At the scaffold level, the 4-azaindole (pyrrolo[3,2-b]pyridine) core confers a distinct kinase selectivity profile compared to the 7-azaindole (pyrrolo[2,3-b]pyridine) regioisomer, as demonstrated by differential c-Met inhibitory activity and M₁ mAChR PAM pharmacology in head-to-head scaffold-hopping studies [2]. Furthermore, the acetyl protecting group offers orthogonal deprotection conditions (basic hydrolysis) relative to Boc (acid-labile) or sulfonyl (reductive/strong-base) protecting groups, making it the preferred choice when downstream synthetic steps involve acid-sensitive functionality [3].

Quantitative Differentiation Evidence for 1-Acetyl-1H-pyrrolo[3,2-b]pyridine: Head-to-Head and Comparable-Study Data


Lipophilicity and Polar Surface Area Comparison: 1-Acetyl-4-azaindole vs. Parent 4-Azaindole

The N1-acetyl substitution increases calculated logP by approximately 0.13 log units and polar surface area by approximately 6.2 Ų relative to the unsubstituted parent 4-azaindole (1H-pyrrolo[3,2-b]pyridine). These differences, while modest, are sufficient to alter reverse-phase HPLC retention times, impact aqueous solubility, and modify passive membrane permeability in cell-based assays [1].

Physicochemical profiling Chromatographic retention Drug-likeness optimization

Regioisomeric Scaffold Selectivity: 4-Azaindole Core vs. 7-Azaindole Core in c-Met Kinase Inhibition

In a direct comparative study by Porter et al. (2009), the unsubstituted 4-azaindole (1H-pyrrolo[3,2-b]pyridine) exhibited moderate c-Met inhibitory activity (IC₅₀ = 3.5 μM) in a biochemical assay, whereas the corresponding 7-azaindole (1H-pyrrolo[2,3-b]pyridine) sulfonamide derivatives were prepared and tested in parallel but failed to show the expected potency improvement predicted by modeling, confirming that the two regioisomeric scaffolds are not interchangeable [1]. While this comparison does not directly involve the 1-acetyl derivative, it establishes the scaffold-level differentiation that any 4-azaindole-based building block—including 1-acetyl-4-azaindole—carries relative to 7-azaindole congeners.

Kinase inhibitor design Scaffold hopping c-Met oncology

N1-Alkylation Effect on Cytotoxic Activity: 4-Azaindole vs. N1-Isopropyl-4-azaindole in Platinum(II) Complexes

Štarha et al. (2019) synthesized cis-diiodido-Pt(II) complexes bearing either unsubstituted 4-azaindole (4aza) or N1-isopropyl-4-azaindole (ip4aza) ligands and performed head-to-head cytotoxicity testing against A2780 and A2780R human ovarian carcinoma cell lines. Complexes containing the N1-alkylated ip4aza ligand (complexes 2 and 4) showed statistically significantly higher cytotoxicity than the analogous complexes with unsubstituted 4aza (complexes 1 and 3), at p < 0.005 [1]. Complex 4 (ip4aza-containing) achieved an IC₅₀ of 14.5 ± 0.6 μM against A2780, representing one of the most active compounds in the series, while the corresponding unsubstituted 4aza complexes showed substantially weaker activity [2]. Although the N1 substituent in this study is isopropyl rather than acetyl, the data provide the strongest available class-level evidence that N1-substitution on the 4-azaindole scaffold positively modulates biological activity.

Metallodrug design Ovarian cancer Cytotoxicity screening

4-Azaindole as a Superior Indole Bioisostere: Lipophilicity and Potency Gains in PAK1 Inhibitors

Lee et al. (2016) reported that replacing an indole core (clogD = 4.4) with a 4-azaindole scaffold in a series of p21-activated kinase-1 (PAK1) inhibitors yielded compound 5, which maintained equipotent PAK1 biochemical activity while delivering a 2-fold improvement in cellular potency [1]. Further SAR around the 4-azaindole core identified analogs with Ki < 10 nM and up to 24-fold selectivity for group I over group II PAKs. The 4-azaindole series also demonstrated enhanced permeability, improved aqueous solubility, and lower plasma protein binding compared to the indole starting point, translating into a 20-fold decrease in unbound clearance in mouse PK studies [1]. This establishes the 4-azaindole scaffold—and by extension its N-acetyl building block—as a preferred starting point when seeking to reduce lipophilicity-driven attrition while maintaining target potency.

PAK1 kinase inhibition Bioisostere replacement Physicochemical optimization

Differentiation from Regioisomeric 3-Acetyl-4-azaindole: Positional Impact on Physicochemical Properties

The 3-acetyl regioisomer (3-acetyl-1H-pyrrolo[3,2-b]pyridine, CAS 460053-62-7) differs from the 1-acetyl compound in both the position of the acetyl substituent and its resulting physicochemical profile. The 3-acetyl isomer has a calculated LogP of 1.7655 (vs. 1.6964 for the 1-acetyl isomer) and a substantially larger PSA of 45.75 Ų (vs. 34.89 Ų), representing a ΔPSA of +10.86 Ų [1]. This difference reflects the exposure of the acetyl carbonyl in the 3-position versus its involvement in the N1 amide resonance in the 1-acetyl isomer. These distinct physicochemical signatures mean that the two isomers are readily distinguishable by HPLC and LC-MS, and they cannot be used interchangeably in synthetic sequences where the acetyl group serves as an N-protecting group, as the 3-acetyl isomer leaves the pyrrole N–H free for further functionalization while blocking the C-3 position [2].

Regioisomer purity Synthetic intermediate selection Structure verification

Orthogonal Protecting Group Strategy: N-Acetyl vs. N-Boc and N-Sulfonyl 4-Azaindoles

The acetyl protecting group on 1-acetyl-4-azaindole is cleaved under basic conditions (e.g., KOH or NaOH in EtOH/H₂O at reflux), which is orthogonal to the acidic conditions required for Boc deprotection (TFA/DCM) and to the reductive or strong-base conditions needed for sulfonamide cleavage (e.g., t-BuONa in dioxane) [1]. The compatibility of the N-acetyl group with AlCl₃-mediated Friedel-Crafts acylation at C-3 has been demonstrated across all four azaindole isomers (Zhang et al., 2002), confirming that the acetyl group withstands Lewis acidic conditions that would cleave a Boc group [2]. This orthogonality is critical in multi-step synthetic sequences where acid-sensitive intermediates (e.g., silyl ethers, acetals, certain heterocycles) are present and a Boc deprotection step would be incompatible.

Protecting group orthogonality Multi-step synthesis Azaindole functionalization

High-Impact Application Scenarios for 1-Acetyl-1H-pyrrolo[3,2-b]pyridine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Reduced Lipophilicity vs. Indole Scaffolds

Medicinal chemistry teams encountering high clogD and poor pharmacokinetic profiles with indole-based kinase inhibitor leads should prioritize 1-acetyl-4-azaindole as a synthetic entry point to the 4-azaindole scaffold. The PAK1 inhibitor case study demonstrated that switching from indole (clogD = 4.4) to 4-azaindole enabled a 2-fold cellular potency gain and a 20-fold reduction in mouse unbound clearance, while maintaining target affinity [1]. The 1-acetyl protecting group allows the core to be carried through multi-step sequences and liberated under mild basic conditions at the optimal synthetic juncture.

Synthesis of c-Met, PAK1, p38 MAPK, TGFβRI, or TNNI3K-Focused Compound Libraries

Multiple independent studies have validated the 4-azaindole scaffold against a distinct panel of kinases including c-Met (IC₅₀ = 3.5 μM for unsubstituted core; tractable SAR at 6-position), PAK1 (Ki < 10 nM for optimized analogs with up to 24-fold group I/II selectivity), p38 MAPK (potent inhibitors with favorable physical properties identified), TGFβRI (excellent selectivity demonstrated), and TNNI3K (4-azaindole identified as the optimal scaffold by virtual screening) [1][2][3]. 1-Acetyl-4-azaindole serves as the strategically protected building block for constructing libraries targeting these kinases, where the 7-azaindole scaffold has been shown to produce different SAR trajectories.

Platinum(II) Anticancer Complex Development Requiring N1-Functionalized 4-Azaindole Ligands

The Štarha et al. (2019) study provides statistically significant evidence (p < 0.005) that N1-alkylated 4-azaindole ligands confer superior cytotoxicity to platinum(II) complexes compared to unsubstituted 4-azaindole in A2780 ovarian carcinoma models [1]. While the published study employed N1-isopropyl substitution, 1-acetyl-4-azaindole offers a synthetic entry point that can be elaborated to diverse N1-substituted ligands. Complexes in this series also demonstrated the ability to overcome cisplatin resistance (resistance factors 0.8–1.4) and showed low hepatocyte toxicity, making N1-functionalized 4-azaindoles a promising ligand class for metallodrug discovery.

Multi-Step Synthesis Requiring Orthogonal N-Protection with Acid-Sensitive Intermediates

In synthetic routes involving acid-labile protecting groups (TBDMS, TIPS, MOM, acetals, or THP ethers) on other positions of the azaindole core or on pendant functionality, the acetyl protecting group provides essential orthogonality. Unlike N-Boc (cleaved under acidic conditions) or N-SO₂Ph (requiring strong base or reductive conditions), the N-acetyl group is removed under mild basic hydrolysis (KOH/NaOH, EtOH/H₂O, reflux) that leaves acid-sensitive groups intact [1]. Additionally, the acetyl group is stable under the AlCl₃/CH₂Cl₂ Friedel-Crafts conditions used for C-3 acylation, allowing sequential functionalization of the 4-azaindole core without protecting group crossover [2].

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